Benzimidic acid hydrazide hydrochloride
Overview
Description
Benzimidic acid hydrazide hydrochloride is an organic compound with the chemical formula C₇H₉N₃·HCl. It appears as a white crystalline solid and is known for its stability and thermal resistance. This compound is primarily used as an intermediate in organic synthesis, facilitating the creation of more complex organic molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions: Benzimidic acid hydrazide hydrochloride can be synthesized through various methods. One common approach involves the reaction of benzimidic acid with hydrazine hydrate in the presence of hydrochloric acid. The reaction typically occurs under reflux conditions, ensuring complete conversion of the reactants to the desired product .
Industrial Production Methods: In industrial settings, the synthesis of this compound often employs mechanochemical methods or solid-state melt reactions. These methods are preferred due to their efficiency and scalability. The mechanochemical approach involves grinding the reactants together, while the solid-state melt reaction requires heating the reactants to a specific temperature to induce the reaction .
Chemical Reactions Analysis
Types of Reactions: Benzimidic acid hydrazide hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oximes or nitriles.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: this compound can participate in nucleophilic substitution reactions, forming different substituted products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products: The major products formed from these reactions include oximes, nitriles, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Benzimidic acid hydrazide hydrochloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of benzimidic acid hydrazide hydrochloride involves its interaction with specific molecular targets and pathways:
Molecular Targets: This compound can interact with enzymes and proteins, inhibiting their activity and affecting cellular processes.
Pathways Involved: It can modulate pathways related to cell cycle regulation, apoptosis, and signal transduction, leading to its observed biological effects.
Comparison with Similar Compounds
Benzimidamide: Similar in structure but differs in its functional groups and reactivity.
Benzonitrile: Another related compound with different chemical properties and applications.
Hydrazine Hydrate: A precursor in the synthesis of benzimidic acid hydrazide hydrochloride.
Uniqueness: this compound stands out due to its stability, versatility in chemical reactions, and wide range of applications in various fields. Its ability to form stable complexes with biological molecules makes it particularly valuable in medicinal chemistry and biological research .
Properties
IUPAC Name |
N'-aminobenzenecarboximidamide;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3.ClH/c8-7(10-9)6-4-2-1-3-5-6;/h1-5H,9H2,(H2,8,10);1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGCHTRBWBXRSLJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=NN)N.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10ClN3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.63 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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